REACTION_CXSMILES
|
ON1C(=O)C2=CC=CC=C2C1=O.CC12CC3CC(CC(C)(C3)C1)C2.C(C(C)=O)(C)=O.[C:31]([C:34]12[CH2:44][C:38]3([CH3:45])[CH2:39][C:40](C)([CH2:42][C:36]([C:46](=O)C)([CH2:37]3)[CH2:35]1)[CH2:41]2)(=[O:33])[CH3:32].[C:49]([C:52]12[CH2:62][C:56]3([CH3:63])[CH2:57][C:58]([OH:61])([CH2:60][C:54](C)([CH2:55]3)[CH2:53]1)[CH2:59]2)(=O)C>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:31]([C:34]12[CH2:44][C:38]3([CH3:45])[CH2:39][CH:40]([CH2:42][C:36]([CH3:46])([CH2:37]3)[CH2:35]1)[CH2:41]2)(=[O:33])[CH3:32].[CH3:49][C:52]12[CH2:59][C:58]3([OH:61])[CH2:60][CH:54]([CH2:55][C:56]([CH3:63])([CH2:57]3)[CH2:62]1)[CH2:53]2.[CH3:45][C:38]12[CH2:44][CH:34]3[CH2:41][CH:40]([CH2:42][C:36]([CH3:35])([C:31]3=[O:33])[CH2:37]1)[CH2:39]2 |f:5.6.7|
|
Name
|
1,3-diacetyl-5,7-dimethyladamantane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
|
Name
|
1-acetyl-3,5-dimethyl-7-adamantanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CC3(CC(CC(C1)C3)C2)C
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CC3(CC(CC(C1)C3)C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C)C(=O)C
|
Name
|
cobalt(II) acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was subjected to the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(CC(CC(C1)C3)(C2)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(C(C(CC(C1)C3)C2)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ON1C(=O)C2=CC=CC=C2C1=O.CC12CC3CC(CC(C)(C3)C1)C2.C(C(C)=O)(C)=O.[C:31]([C:34]12[CH2:44][C:38]3([CH3:45])[CH2:39][C:40](C)([CH2:42][C:36]([C:46](=O)C)([CH2:37]3)[CH2:35]1)[CH2:41]2)(=[O:33])[CH3:32].[C:49]([C:52]12[CH2:62][C:56]3([CH3:63])[CH2:57][C:58]([OH:61])([CH2:60][C:54](C)([CH2:55]3)[CH2:53]1)[CH2:59]2)(=O)C>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:31]([C:34]12[CH2:44][C:38]3([CH3:45])[CH2:39][CH:40]([CH2:42][C:36]([CH3:46])([CH2:37]3)[CH2:35]1)[CH2:41]2)(=[O:33])[CH3:32].[CH3:49][C:52]12[CH2:59][C:58]3([OH:61])[CH2:60][CH:54]([CH2:55][C:56]([CH3:63])([CH2:57]3)[CH2:62]1)[CH2:53]2.[CH3:45][C:38]12[CH2:44][CH:34]3[CH2:41][CH:40]([CH2:42][C:36]([CH3:35])([C:31]3=[O:33])[CH2:37]1)[CH2:39]2 |f:5.6.7|
|
Name
|
1,3-diacetyl-5,7-dimethyladamantane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
|
Name
|
1-acetyl-3,5-dimethyl-7-adamantanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CC3(CC(CC(C1)C3)C2)C
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CC3(CC(CC(C1)C3)C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C)C(=O)C
|
Name
|
cobalt(II) acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was subjected to the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(CC(CC(C1)C3)(C2)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(C(C(CC(C1)C3)C2)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ON1C(=O)C2=CC=CC=C2C1=O.CC12CC3CC(CC(C)(C3)C1)C2.C(C(C)=O)(C)=O.[C:31]([C:34]12[CH2:44][C:38]3([CH3:45])[CH2:39][C:40](C)([CH2:42][C:36]([C:46](=O)C)([CH2:37]3)[CH2:35]1)[CH2:41]2)(=[O:33])[CH3:32].[C:49]([C:52]12[CH2:62][C:56]3([CH3:63])[CH2:57][C:58]([OH:61])([CH2:60][C:54](C)([CH2:55]3)[CH2:53]1)[CH2:59]2)(=O)C>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:31]([C:34]12[CH2:44][C:38]3([CH3:45])[CH2:39][CH:40]([CH2:42][C:36]([CH3:46])([CH2:37]3)[CH2:35]1)[CH2:41]2)(=[O:33])[CH3:32].[CH3:49][C:52]12[CH2:59][C:58]3([OH:61])[CH2:60][CH:54]([CH2:55][C:56]([CH3:63])([CH2:57]3)[CH2:62]1)[CH2:53]2.[CH3:45][C:38]12[CH2:44][CH:34]3[CH2:41][CH:40]([CH2:42][C:36]([CH3:35])([C:31]3=[O:33])[CH2:37]1)[CH2:39]2 |f:5.6.7|
|
Name
|
1,3-diacetyl-5,7-dimethyladamantane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)C)(C2)C)C(C)=O
|
Name
|
1-acetyl-3,5-dimethyl-7-adamantanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)(C3)O)(C2)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CC3(CC(CC(C1)C3)C2)C
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC12CC3(CC(CC(C1)C3)C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C)C(=O)C
|
Name
|
cobalt(II) acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was subjected to the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(CC(CC(C1)C3)(C2)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC3(C(C(CC(C1)C3)C2)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |